

A Comparative Analysis of the Biological Activity of 2-Amino-4-methylbenzamide Analogues

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzamide

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This guide provides a comparative overview of the biological activity of analogues related to **2-Amino-4-methylbenzamide**, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of novel therapeutic agents. The information is compiled from recent studies on structurally similar benzamide derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Comparative Biological Activity

The biological activity of **2-Amino-4-methylbenzamide** analogues is highly dependent on the nature and position of substituents on the benzamide core. The following tables summarize the quantitative data from various studies, focusing primarily on their anticancer properties.

Table 1: Antiproliferative Activity of 2,4-Dianilinopyrimidine Derivatives Containing an N-Substituted Benzamide Moiety[1]

Compound ID	Target Cell Line	IC50 (µM)
8a	H1975	0.044 ± 0.011
A431		0.119 ± 0.036
8b	H1975	0.075 ± 0.011
A431		0.047 - 0.238
8c	A431	0.047 - 0.238
8d	A431	0.047 - 0.238
8e	A431	0.047 - 0.238
8f	A431	0.047 - 0.238
8h	A431	0.047 - 0.238
9a	H1975	0.047 ± 0.009
A431		0.047 - 0.238
9b	A431	0.047 - 0.238
TAE226 (Control)	-	-
Osimertinib (Control)	-	-

Table 2: Anticancer Activity of 4-Methylbenzamide Derivatives with 2,6-Substituted Purines[2]

Compound ID	Target Cell Line	IC50 (μM)
7	K562	2.27
HL-60	1.42	
OKP-GS	4.56	
10	K562	2.53
HL-60	1.52	
OKP-GS	24.77	
Sorafenib (Control)	-	-

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogues[3]

Compound ID	Target	IC50 (μM)	Selectivity Index (S.I.)
37	PfNF54	0.2690	461.0
54	PfNF54	1.222	151.4
36	PfNF54	3.297	37.58
55	PfNF54	4.662	19.27
50	PfNF54	51.49	-
51	PfNF54	51.85	-

Table 4: Antimicrobial Activity of 2-Aminobenzamide Derivatives[4]

Compound ID	Fungal Strain	Activity
5	Aspergillus fumigatus	Excellent

Note: The original document provided qualitative ("Excellent") rather than quantitative data for this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of scientific research. The following are summaries of key experimental protocols from the cited literature.

Antiproliferative Activity Assay (CCK-8/MTT)[1][5]

- Cell Culture: Human cancer cell lines (e.g., H1975, A431, K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- Cell Viability Assessment:
 - CCK-8 Assay: A solution of Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
 - MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength.
- Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.

Kinase Inhibitory Assay[2]

- Assay Principle: The inhibitory activity of the compounds against specific kinases (e.g., Bcr-Abl1) is determined using a kinase enzyme system and an ADP-Glo™ Kinase Assay kit. This assay quantifies the amount of ADP produced during the kinase reaction.
- Procedure: The kinase reaction is performed by incubating the kinase enzyme, substrate, ATP, and the test compound.

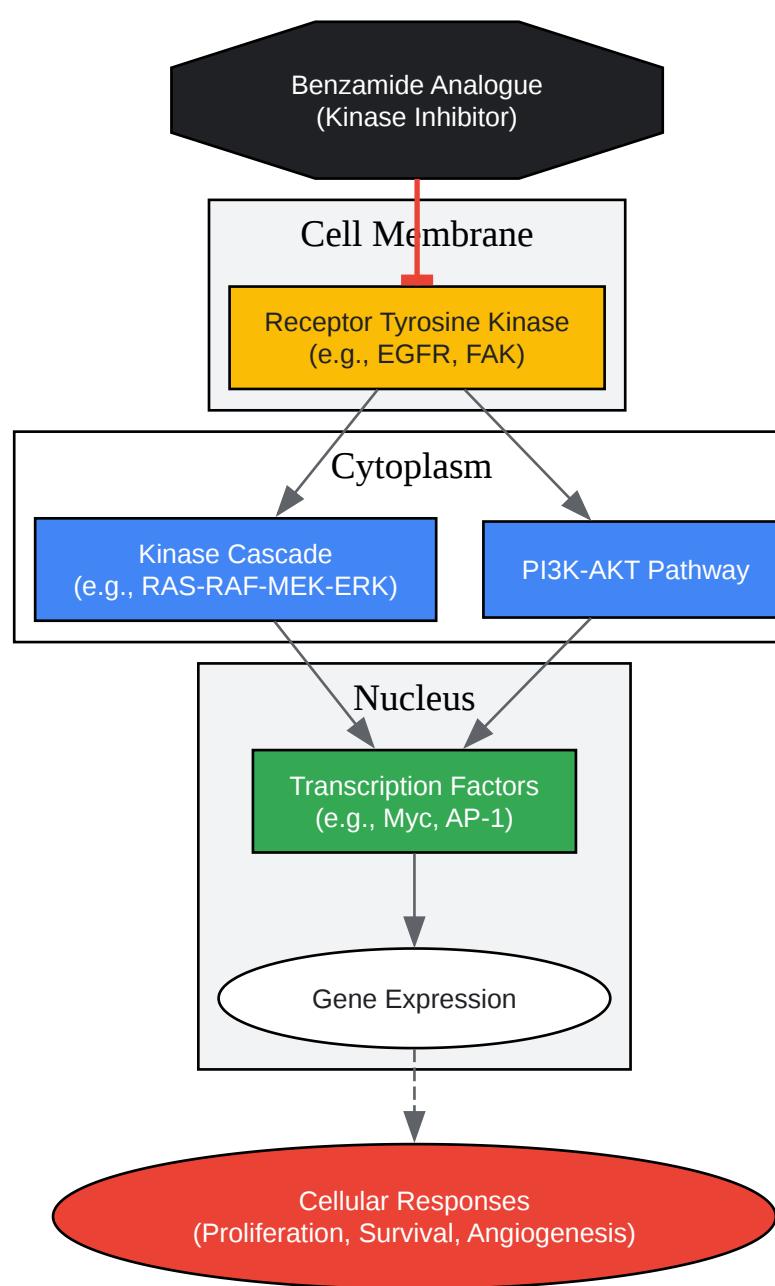
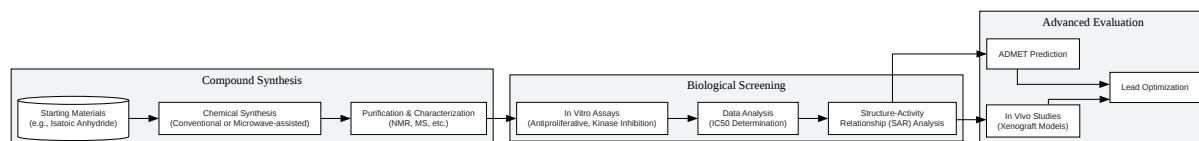
- ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
- Data Measurement: The luminescence is measured using a luminometer, and the kinase activity is calculated relative to a control without the inhibitor.

Antimicrobial Activity Assay[4]

- Microorganisms: Various bacterial and fungal strains are used to assess the antimicrobial potential of the synthesized compounds.
- Method: The antimicrobial activity is typically determined using methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).
- Incubation: The treated cultures are incubated under appropriate conditions for the specific microorganisms.
- Evaluation: The growth inhibition is observed and quantified to determine the effectiveness of the compounds.

Visualizing a Potential Mechanism of Action

To illustrate the potential biological context of these compounds, the following diagrams depict a generalized experimental workflow and a hypothetical signaling pathway that could be targeted by kinase-inhibiting benzamide analogues.



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